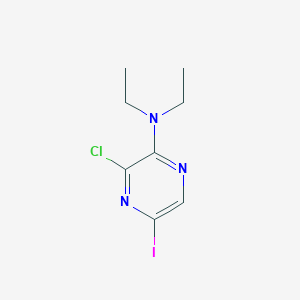

3-chloro-N,N-diethyl-5-iodopyrazin-2-amine

Description

Properties

IUPAC Name |

3-chloro-N,N-diethyl-5-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClIN3/c1-3-13(4-2)8-7(9)12-6(10)5-11-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICRGHSSYXDHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(N=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2-Aminopyrazine Derivatives

The synthesis often begins with 2-aminopyrazine or its derivatives, which provide the amino group at the 2-position. A key intermediate is 6-chloro-2-aminopyrazine, which can be selectively iodinated to introduce the iodine substituent at the 5-position.

Selective Iodination

Selective iodination of 6-chloro-2-aminopyrazine to yield 3-chloro-5-iodo-2-aminopyrazine is commonly achieved using electrophilic iodinating agents such as N-iodosuccinimide (NIS). The reaction conditions typically involve:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or 2-ethoxyethanol.

- Temperature: Room temperature to mild heating.

- Reaction time: Several hours to overnight to ensure complete conversion.

This step is crucial to ensure regioselectivity, favoring iodination at the 5-position without affecting the 3-chloro substituent.

Amination to Introduce N,N-Diethylamino Group

The amino substituent at the 2-position is converted into the N,N-diethylamino moiety through nucleophilic aromatic substitution (SNAr) or amination reactions. The general approach involves:

- Reaction of 3-chloro-5-iodopyrazin-2-amine with diethylamine.

- Use of a suitable base to facilitate substitution (e.g., cesium carbonate or sodium tert-butanoate).

- Solvent: Toluene or DMF.

- Catalysis: Palladium-catalyzed amination (Buchwald-Hartwig amination) is often employed for aryl halides, using palladium catalysts with ligands.

- Temperature: Elevated temperatures (90–140 °C) under nitrogen atmosphere.

- Reaction time: 12–24 hours or until completion.

This method allows for efficient replacement of the amino hydrogen atoms with diethyl groups, yielding the desired N,N-diethylamino functionality.

Alternative Amination Protocols

Amination of alkyl or aryl halides with amines in the presence of bases and sometimes sodium iodide (to facilitate halide exchange) in DMF has been reported. The protocol includes:

- Using an excess of either the amine or the halide (1.5–2 equivalents).

- Adding 1.5 equivalents of base and sodium iodide when the halide is chloride or bromide.

- Stirring at room temperature or heating to reflux for less reactive substrates.

- Work-up by quenching with water, extraction with organic solvents (e.g., ethyl acetate), and purification.

This method can be adapted for the amination of halogenated pyrazines, especially when direct palladium-catalyzed amination is less efficient.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective Iodination | 6-chloro-2-aminopyrazine + N-iodosuccinimide in DMF, RT | 3-chloro-5-iodo-2-aminopyrazine |

| 2 | N,N-Diethylamination | 3-chloro-5-iodo-2-aminopyrazine + diethylamine, Pd catalyst, Cs2CO3, toluene, 90–140 °C, N2 atmosphere | This compound |

Data Table: Optimization of Amination Reaction Conditions

| Parameter | Conditions Tested | Observations/Results |

|---|---|---|

| Solvent | DMF, Toluene | Both effective; DMF favors SNAr, toluene favors Pd-catalysis |

| Base | Cs2CO3, NaOtBu | Cs2CO3 preferred for palladium-catalyzed amination |

| Catalyst Loading | 5–10% Pd catalyst | 5% sufficient with optimized ligands |

| Temperature | Room temp to 140 °C | Higher temp (90–140 °C) improves conversion |

| Reaction Time | 12–24 h | Complete conversion typically within 24 h |

| Use of Sodium Iodide | Added for halide exchange | Enhances reactivity of chloro substituents |

Research Findings and Notes

- The selective iodination step is critical for obtaining the desired substitution pattern without over-iodination or substitution at undesired positions.

- Palladium-catalyzed amination (Buchwald-Hartwig) is a reliable method for introducing the N,N-diethylamino group onto halogenated pyrazines, offering good yields and regioselectivity.

- Alternative nucleophilic substitution methods using excess amine and base in polar aprotic solvents can be employed but may require longer reaction times or higher temperatures.

- Purification typically involves aqueous work-up followed by organic extraction and chromatographic techniques to isolate the pure compound.

- No significant side reactions such as dehalogenation or over-alkylation have been reported under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-diethyl-5-iodopyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution: Sodium azide, potassium cyanide, and appropriate solvents like dimethylformamide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

Substitution: Azido or cyano derivatives.

Oxidation: N-oxides.

Reduction: Dehalogenated pyrazine derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential role as a pharmacological agent. As a derivative of pyrazine, it may exhibit biological activities that can be harnessed in drug development.

Potential Therapeutic Uses:

- CRF Receptor Antagonism: Similar compounds have shown efficacy in antagonizing corticotropin-releasing factor (CRF) receptors, which are involved in stress response and various psychiatric disorders such as anxiety and depression . The unique substitution pattern of 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine may enhance its binding affinity and selectivity for these receptors.

- Antimicrobial Activity: Preliminary studies suggest that pyrazine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Further research is warranted to evaluate the specific activity of this compound against various pathogens.

Synthetic Methodologies

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Synthesis Techniques:

- Amidation Reactions: The compound can be utilized in amidation reactions where it acts as a nucleophile. This is particularly useful in the synthesis of amides from carboxylic acids, a common transformation in organic chemistry . The presence of the chloro and iodo groups facilitates nucleophilic substitution reactions that can yield diverse amide derivatives.

Material Science

In addition to its pharmaceutical applications, this compound may find utility in material science, particularly in the development of novel materials with specific electronic or optical properties.

Potential Applications:

- Conductive Polymers: Pyrazine derivatives are known to enhance the conductivity of polymers when incorporated into their structure. This could lead to advancements in electronic devices or sensors.

- Dyes and Pigments: The vibrant color properties associated with halogenated pyrazines suggest potential applications in dye chemistry. Research into the photophysical properties of this compound could reveal its suitability for use as a dye or pigment.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Effects

Halogen Influence: Chlorine: Common in agrochemicals (e.g., ’s 3-chloroprop-2-enyl derivatives with anticorrosive properties). Electron-withdrawing effects stabilize negative charges. Iodine: Rare in the evidence but notable for its role in heavy-atom derivatives (e.g., radiopharmaceuticals or X-ray crystallography phasing agents). Fluorine: In 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (), fluorine increases electronegativity and metabolic stability.

Amine Groups :

Biological Activity

3-chloro-N,N-diethyl-5-iodopyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and viral infections. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, supported by data tables and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it interacts with key enzymes involved in apoptosis and cell proliferation, such as caspase-3 and topoisomerase II .

Table 1: Anticancer Activity Data

| Compound | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | 15 | Caspase-3 | |

| 2-isopentylamino-1,4-naphthoquinone | 12 | Topoisomerase II | |

| Other analogs | Varies | Various |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. A series of related pyrazine compounds were identified as potent inhibitors of Zika virus protease (ZVpro), with some exhibiting low nanomolar IC50 values . While specific data on this compound's antiviral activity is limited, its structural analogs suggest potential efficacy against flavivirus infections.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazine core significantly influence biological activity. For instance, the presence of halogen substitutions (like chlorine and iodine) enhances potency against cancer cell lines and viral targets .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity | Reference |

|---|---|---|

| Chlorine at position 3 | Increased anticancer activity | |

| Iodine at position 5 | Enhanced antiviral potential | |

| Diethyl substitution | Improved solubility |

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity towards breast cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Antiviral Screening

In a screening assay against Zika virus, related pyrazine compounds demonstrated significant inhibition of viral replication. Although direct studies on this compound are needed, its structural similarities suggest it may possess similar antiviral properties .

Q & A

Basic Question

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C–Cl ≈ 1.73 Å, C–I ≈ 2.10 Å) and confirms regiochemistry. Reported R factors < 0.05 ensure high precision .

- NMR Spectroscopy : ¹H NMR detects ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂); ¹³C NMR identifies iodinated carbons (δ 90–100 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 344.96).

How to optimize iodination in the presence of competing substituents?

Advanced Question

Methodology :

- Regioselective Control : Use steric directing groups (e.g., bulky substituents at position 6) to block undesired iodination sites.

- Catalytic Systems : Employ Pd/Cu catalysts to enhance selectivity, as seen in analogous pyrimidine iodinations .

- Computational Screening : Apply density functional theory (DFT) to predict reactivity indices for iodine at position 5 vs. other sites .

How to resolve contradictions between spectroscopic and crystallographic data?

Advanced Question

Case Example : Discrepancies in amine group geometry (planar in XRD vs. pyramidal in NMR):

Validate XRD Data : Ensure low R factor (< 0.05) and high data-to-parameter ratio (> 15) .

Dynamic NMR Analysis : Probe temperature-dependent conformational changes (e.g., restricted rotation in diethyl groups) .

Cross-Validation : Compare with IR spectroscopy (N–H stretch ≈ 3350 cm⁻¹) to confirm hydrogen-bonding interactions .

What computational methods aid in reaction design?

Advanced Question

ICReDD Framework :

Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways (e.g., transition states for iodination).

Machine Learning : Train models on halogenation datasets to predict optimal solvents (e.g., DMF vs. THF) and temperatures .

Feedback Loops : Integrate experimental yields (e.g., 65–78%) into computational models to refine predictions .

What purification techniques are effective for halogenated pyrazinamines?

Basic Question

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 128–130°C) .

- HPLC : Reverse-phase C18 columns resolve trace impurities (e.g., dehalogenated byproducts) .

How to study nucleophilic substitution mechanisms?

Advanced Question

Methodology :

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated diethylamine (ND₂ vs. NH₂).

Hammett Analysis : Correlate substituent σ values with reaction rates to identify electronic effects .

In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species (e.g., Meisenheimer complexes) .

What challenges arise during scale-up?

Advanced Question

- Heat Management : Exothermic iodination requires jacketed reactors with precise temperature control (< 5°C) .

- Byproduct Formation : Optimize stoichiometry (e.g., ICl:substrate = 1.1:1) to minimize polyhalogenation .

- Solvent Recovery : Implement distillation systems for DMF reuse, reducing waste .

How stable is the compound under varying conditions?

Basic Question

- Thermal Stability : TGA shows decomposition > 200°C. Store at –20°C under argon .

- Light Sensitivity : UV-Vis spectra indicate degradation under UV light; use amber glassware .

- Hydrolytic Stability : pH > 10 accelerates hydrolysis; maintain neutral buffers during biological assays .

What strategies enable heterocyclic functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.